molecular formula C8H15NO2 B6154235 3-(propan-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1511703-23-3

3-(propan-2-yl)pyrrolidine-3-carboxylic acid

Cat. No. B6154235
CAS RN: 1511703-23-3
M. Wt: 157.2
InChI Key:
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Description

“3-(propan-2-yl)pyrrolidine-3-carboxylic acid” is a compound that features a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This compound is of great interest in medicinal chemistry due to its potential for the treatment of human diseases . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, such as “this compound”, can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .


Molecular Structure Analysis

The pyrrolidine ring in “this compound” is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

The synthesis of “this compound” involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .

Mechanism of Action

While the specific mechanism of action for “3-(propan-2-yl)pyrrolidine-3-carboxylic acid” is not mentioned in the retrieved papers, compounds with a pyrrolidine ring are known to have various biological activities . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The pyrrolidine ring, as seen in “3-(propan-2-yl)pyrrolidine-3-carboxylic acid”, is a versatile scaffold for novel biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules could be a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(propan-2-yl)pyrrolidine-3-carboxylic acid involves the reaction of propan-2-ylamine with ethyl acrylate to form the corresponding ester, which is then hydrolyzed to the carboxylic acid. The carboxylic acid is then reacted with pyrrolidine to form the final product.", "Starting Materials": [ "Propan-2-ylamine", "Ethyl acrylate", "Sodium hydroxide", "Hydrochloric acid", "Pyrrolidine", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Propan-2-ylamine is reacted with ethyl acrylate in the presence of a base catalyst, such as sodium hydroxide, to form the corresponding ester.", "Step 2: The ester is then hydrolyzed using hydrochloric acid to form the carboxylic acid.", "Step 3: The carboxylic acid is then reacted with pyrrolidine in the presence of a solvent, such as diethyl ether, to form the final product, 3-(propan-2-yl)pyrrolidine-3-carboxylic acid." ] }

CAS RN

1511703-23-3

Molecular Formula

C8H15NO2

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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